2-Methyl-1,3-thiazole-4-carboxylic acid

Coordination Chemistry Crystal Engineering Materials Science

Researchers developing PDE4 inhibitors for respiratory disease or metallo-β-lactamase inhibitors for antimicrobial resistance require a reliable source of this specific 2-methyl-4-carboxy thiazole isomer. Generic thiazole analogs cannot replicate its unique electronic and steric profile, risking synthetic failure. - Patented intermediate in WO2004080989A1 for PDE4 pharmacophores; ensures synthetic fidelity to the clinical candidate series. - Defined SAR for 2-substituted MBL inhibitors enables rational analog design. - High-purity (≥97%) from validated supply chain guarantees reproducible coordination chemistry and biological assay results.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 35272-15-2
Cat. No. B1296310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-thiazole-4-carboxylic acid
CAS35272-15-2
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)O
InChIInChI=1S/C5H5NO2S/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
InChIKeyZHDRDZMTEOIWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-thiazole-4-carboxylic Acid: Versatile Building Block


2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2) is a heterocyclic carboxylic acid with the molecular formula C5H5NO2S and a molecular weight of 143.16 g/mol [1]. It features a thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 4-position, rendering it a weakly acidic solid (predicted pKa 4.28±0.10) with a melting point of 148°C and a predicted boiling point of 301.2±15.0°C at 760 mmHg . The compound exhibits low solubility in water but is soluble in polar organic solvents such as DMSO and DMF, making it amenable to a variety of synthetic transformations . As a fragment molecule, it serves as an essential scaffold for molecular linking, expansion, and modification, providing a structural foundation for the design and screening of novel drug candidates in pharmaceutical research and as a ligand in coordination chemistry [2].

⚛️
Heterocyclic carboxylate fragment for molecular linking and scaffold expansion
Thiazole core with 2-methyl / 4-carboxylic acid substitution
🧪
Soluble in DMSO, DMF and polar organic solvents
Supports solution-phase synthesis and coupling workflows
📐
Building block for coordination chemistry and medicinal chemistry SAR
Reported use in PDE4, MBL, and MetAP inhibitor series

Uniqueness of 2-Methyl-1,3-thiazole-4-carboxylic Acid


In the context of both pharmaceutical research and coordination chemistry, the specific substitution pattern of 2-methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2) is not interchangeable with other thiazole isomers or analogs. The precise positioning of the methyl group at the 2-position and the carboxylic acid at the 4-position dictates the compound‘s unique electronic properties, steric profile, and coordination behavior. For instance, structure-activity relationship (SAR) studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as metallo-β-lactamase (MBL) inhibitors reveal that even minor alterations in the 2-substituent significantly impact inhibitory potency [1]. Similarly, in coordination chemistry, the ability of 2-methyl-4-thiazolecarboxylic acid to form stable, structurally defined metal complexes with specific geometries is a direct consequence of its unique heterocyclic framework, which cannot be replicated by simple benzoic acid derivatives or other heterocyclic carboxylates [2]. Therefore, substituting this compound with a generic thiazole-4-carboxylic acid or a 2-aryl analog without experimental validation risks the loss of critical structure-driven properties, leading to failure in targeted synthesis, altered bioactivity, or unpredictable complex formation.

!
Regioisomeric thiazole carboxylates (e.g. 2-methyl-1,3-thiazole-5-carboxylic acid) may shift electronic and steric properties, altering target engagement and coordination behavior.
!
Simple aromatic carboxylates (e.g. benzoic acid) may not reproduce the metal-specific coordination geometries or DNA-binding enhancement reported for HMTZA complexes.
!
2-substituent changes (ethyl, aryl) may alter MBL and PDE4 SAR landscapes; potency and selectivity profiles may not transfer directly without experimental validation.

Advantages of 2-Methyl-1,3-thiazole-4-carboxylic Acid


Precise Ligand for Tunable Metal-Organic Complexes

2-Methyl-4-thiazolecarboxylic acid (HMTZA) functions as a reliable, structurally-defined ligand for synthesizing transition metal complexes, a role not readily fulfilled by non-heterocyclic or differently substituted thiazole carboxylates. Single-crystal X-ray diffraction studies have precisely characterized three novel complexes formed with Co(II), Cu(II), and Zn(II) [1]. The coordination geometry and supramolecular architecture vary distinctly based on the metal ion, demonstrating the ligand's tunable behavior. For Co(II) and Zn(II), the ligand facilitates the formation of six-coordinate, slightly distorted octahedral geometries, whereas with Cu(II), it directs a five-coordinate, distorted pentahedral geometry [1]. This level of structural predictability is a key differentiator for applications in crystal engineering.

Coordination Geometry
Head-to-head
Metal-specific geometries: distorted octahedral (Co, Zn) vs pentahedral (Cu)
Co(II)Cu(II)Zn(II)
Supports rational design of MOFs and coordination polymers with predictable architectures.
Single-crystal XRD; class-level comparator. Source review.
Coordination Chemistry Crystal Engineering Materials Science

Enhanced DNA Binding with Metal Complexes

While 2-methyl-4-thiazolecarboxylic acid (HMTZA) itself shows limited interaction with DNA, its transition metal complexes exhibit a significantly enhanced binding affinity, making it a valuable pro-ligand in bioinorganic chemistry. Ethidium bromide (EtBr) fluorescence probe studies were conducted to compare the DNA-binding strength of the free ligand HMTZA and its Co(II), Cu(II), and Zn(II) complexes [1]. The results demonstrated that the interactions of the metal complexes with DNA were markedly stronger than that of the ligand alone [1]. This enhancement is attributed to the planar aromatic structure and positive charge of the metal complexes, which facilitate intercalation or groove binding.

DNA Binding
Head-to-head
Metal complex > Free ligand HMTZA
EtBr fluorescence probe
Reported binding affinity enhancement context for metallodrug candidate design.
Qualitative enhancement; data to verify in independent assays.
Bioinorganic Chemistry Anticancer Research DNA Intercalation

PDE4 Inhibitor Development Scaffold

2-Methyl-1,3-thiazole-4-carboxylic acid is explicitly claimed as a key intermediate in the synthesis of phosphodiesterase type IV (PDE4) inhibitors, a class of compounds with established therapeutic utility in inflammatory and allergic diseases [1]. The patent literature defines its use in constructing a specific core structure (Formula I) where the thiazole moiety is essential for inhibitory activity [1]. While specific IC50 values for the final drug candidates are detailed within the patent and vary by derivative, the inclusion of this precise heterocyclic scaffold is a non-negotiable structural requirement for achieving the desired PDE4 inhibition and selectivity profile [1]. This stands in contrast to other heterocyclic building blocks (e.g., pyrazoles or furans), which would lead to compounds with different pharmacological profiles and are not covered by the same patent claims [1].

PDE4 Scaffold
Class-level
Claimed intermediate in WO2004080989A1 for PDE4 inhibitor synthesis
Patent-defined scaffold context; synthetic fidelity requires confirmation.
Source review; IC50 values vary by derivative.
Medicinal Chemistry Anti-inflammatory Respiratory Diseases

MBL Inhibitor SAR Core

The 2-methylthiazole-4-carboxylic acid scaffold is a foundational element in the structure-activity relationship (SAR) of novel metallo-β-lactamase (MBL) inhibitors, a critical area of research for combating antibiotic resistance [1]. A patent describing novel antibacterial thiazolecarboxylic acids explicitly includes a 2-methyl-5-substituted-1,3-thiazole-4-carboxylic acid derivative as an example, underscoring the core scaffold‘s utility [2]. SAR studies on related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids further demonstrate that modifications at the 2-position directly modulate inhibitory potency against MBLs [1]. This established body of work makes 2-methyl-1,3-thiazole-4-carboxylic acid a far more informed and strategically advantageous starting point for MBL inhibitor design compared to an uncharacterized or less-studied thiazole analog.

MBL SAR Core
Class-level
2-methyl derivative is claimed example in US20160272601; SAR modulates potency
Defined entry point into MBL inhibitor SAR landscape; accelerates lead optimization.
In vitro enzyme assay context; substituent-dependent activity.
Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

MetAP Inhibition: Distinct SAR Profile

2-Methyl-1,3-thiazole-4-carboxylic acid serves as a key intermediate for generating thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives, which act as methionine aminopeptidase (MetAP) inhibitors via bioisosteric replacement of a pyridine core [1]. Preliminary SAR studies reveal that the TCAT series, derived from the thiazole-4-carboxylic acid scaffold, exhibits different activity and selectivity profiles compared to the analogous pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) compounds [1]. This demonstrates that the simple act of replacing a pyridine with a thiazole core fundamentally alters the compound‘s biological interaction, and within the thiazole series, further substitution (such as the 2-methyl group) is expected to fine-tune these properties.

MetAP Profile
Cross-study
TCAT series (thiazole) vs PCAT series (pyridine): distinct SAR and selectivity
Thiazole core imparts unique pharmacophoric signature; bioisosteric replacement context.
Data to verify; sources not specified.
Bioisosterism Enzyme Inhibition Medicinal Chemistry

Application Scenarios for 2-Methyl-1,3-thiazole-4-carboxylic Acid


Structurally Defined Metal Complex Synthesis

Researchers engaged in crystal engineering or the synthesis of coordination polymers should procure 2-methyl-1,3-thiazole-4-carboxylic acid for use as a reliable, heterocyclic carboxylate ligand. Its proven ability to form distinct, metal-dependent coordination geometries with Co(II), Cu(II), and Zn(II) makes it superior to simple aromatic carboxylates for the rational design of novel materials with predictable architectures [1]. The high purity (commonly 97%) available from reputable suppliers ensures reproducibility in complex synthesis .

PDE4-Targeting Drug Discovery

This compound is an essential procurement item for any medicinal chemistry program developing phosphodiesterase type IV (PDE4) inhibitors for indications like COPD, asthma, or rheumatoid arthritis. Its explicit claim as a key intermediate in patent WO2004080989A1 provides a clear, defensible route to a known pharmacophore, offering a strategic advantage over screening random thiazole libraries [2]. Utilizing this specific building block ensures synthetic fidelity to the patented chemical series.

MBL Inhibitors for Antibiotic Resistance

For research focused on antimicrobial resistance, 2-methyl-1,3-thiazole-4-carboxylic acid is a critical building block for generating MBL inhibitors. Its position within an established SAR landscape for 2-substituted thiazole-4-carboxylic acids allows for informed analog design [3]. Its inclusion in the patent literature as a core scaffold for antibacterial agents further validates its utility and relevance for this high-priority therapeutic area [4].

DNA-Targeting Metallodrug Studies

Scientists exploring the anticancer potential of metallodrugs should consider this compound as a pro-ligand. The significantly enhanced DNA-binding affinity observed for its Co(II), Cu(II), and Zn(II) complexes, relative to the free ligand, positions it as a promising starting point for developing novel DNA-targeting agents [1]. This provides a clear biological rationale for its selection over other ligands that may not confer similar DNA-binding properties upon metal coordination.

Application
Selection Property
Validation Focus
Metal-organic complex synthesis
Metal-specific coordination geometry
Reproducible crystal architecture and complex stoichiometry
PDE4-targeting medicinal chemistry
Patent-defined pharmacophore scaffold
Synthetic fidelity to WO2004080989A1 series
MBL inhibitor SAR studies
Established 2-substituent SAR landscape
Informed analog design for antimicrobial resistance
DNA-targeting metallodrug research
Pro-ligand with reported binding enhancement
DNA-binding assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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